(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule. It is a steroidal compound with a cyclopenta[a]phenanthrene core structure, which is characteristic of many biologically active steroids. This compound is of significant interest in various fields due to its structural complexity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler steroid precursors. The key steps often include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core.
Functional Group Modifications: Introduction of the acetyl and methyl groups at specific positions.
Stereochemical Control: Ensuring the correct configuration at the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Processing: Sequential addition of reagents and purification steps.
Continuous Flow Chemistry: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model for studying steroid synthesis and reactions. It helps in understanding the behavior of complex organic molecules.
Biology
In biology, it is studied for its potential biological activities, including hormone-like effects and interactions with biological receptors.
Medicine
In medicine, it is explored for its potential therapeutic applications, such as anti-inflammatory or anti-cancer properties.
Industry
In industry, it may be used in the synthesis of other complex molecules or as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Receptors: Modulating receptor activity.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A structurally similar steroid with a cyclopenta[a]phenanthrene core.
Testosterone: Another steroid with similar structural features but different functional groups.
Estradiol: A steroid hormone with a similar core structure but different biological activity.
Uniqueness
The uniqueness of (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H28O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15?,16-,17-,18-,19+,20-/m1/s1 |
InChI Key |
NVUUMOOKVFONOM-XSIXERBESA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CCC34)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.